5-(Isopropylthio)-4-(phenylsulfonyl)-2-(p-tolyl)oxazole
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Overview
Description
5-(Isopropylthio)-4-(phenylsulfonyl)-2-(p-tolyl)oxazole is a heterocyclic compound that contains an oxazole ring substituted with isopropylthio, phenylsulfonyl, and p-tolyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(Isopropylthio)-4-(phenylsulfonyl)-2-(p-tolyl)oxazole typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 2-(p-tolyl)oxazole with isopropylthiol and phenylsulfonyl chloride in the presence of a base such as triethylamine. The reaction is carried out under reflux conditions to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, the use of advanced purification techniques such as column chromatography and recrystallization ensures the isolation of high-purity this compound.
Chemical Reactions Analysis
Types of Reactions
5-(Isopropylthio)-4-(phenylsulfonyl)-2-(p-tolyl)oxazole can undergo various chemical reactions, including:
Oxidation: The isopropylthio group can be oxidized to form sulfoxides or sulfones.
Reduction: The phenylsulfonyl group can be reduced to form phenylthiol derivatives.
Substitution: The oxazole ring can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid can be used under mild conditions.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly employed.
Substitution: Various electrophiles or nucleophiles can be used depending on the desired substitution pattern.
Major Products Formed
Oxidation: Sulfoxides or sulfones.
Reduction: Phenylthiol derivatives.
Substitution: Substituted oxazole derivatives with different functional groups.
Scientific Research Applications
5-(Isopropylthio)-4-(phenylsulfonyl)-2-(p-tolyl)oxazole has several applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Explored for its potential as a pharmaceutical intermediate or active ingredient.
Industry: Utilized in the development of new materials or as a catalyst in various chemical processes.
Mechanism of Action
The mechanism of action of 5-(Isopropylthio)-4-(phenylsulfonyl)-2-(p-tolyl)oxazole depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The presence of the isopropylthio and phenylsulfonyl groups can influence its binding affinity and specificity towards these targets. The oxazole ring may also play a role in stabilizing the compound’s interaction with its molecular targets.
Comparison with Similar Compounds
Similar Compounds
- 5-(Methylthio)-4-(phenylsulfonyl)-2-(p-tolyl)oxazole
- 5-(Ethylthio)-4-(phenylsulfonyl)-2-(p-tolyl)oxazole
- 5-(Isopropylthio)-4-(methylsulfonyl)-2-(p-tolyl)oxazole
Uniqueness
5-(Isopropylthio)-4-(phenylsulfonyl)-2-(p-tolyl)oxazole is unique due to the specific combination of substituents on the oxazole ring. The isopropylthio group provides steric hindrance and electronic effects that can influence the compound’s reactivity and interactions. The phenylsulfonyl group adds to the compound’s stability and potential biological activity. The p-tolyl group further contributes to its overall properties, making it distinct from other similar compounds.
Properties
IUPAC Name |
4-(benzenesulfonyl)-2-(4-methylphenyl)-5-propan-2-ylsulfanyl-1,3-oxazole |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19NO3S2/c1-13(2)24-19-18(25(21,22)16-7-5-4-6-8-16)20-17(23-19)15-11-9-14(3)10-12-15/h4-13H,1-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LNZWHKBCBIUCBF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2=NC(=C(O2)SC(C)C)S(=O)(=O)C3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19NO3S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
373.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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